![molecular formula C26H23N3O5S B3552598 N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552598.png)
N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide
Descripción general
Descripción
N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as Compound 13, is a synthetic small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.
Mecanismo De Acción
N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide 13 is believed to exert its anti-cancer effects through inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound 13 leads to activation of the tumor suppressor protein p53, which in turn induces apoptosis and inhibits cell proliferation.
Biochemical and physiological effects:
This compound 13 has been shown to have a selective inhibitory effect on GSK-3β, with little to no effect on other kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. Additionally, this compound 13 has been shown to inhibit the growth of cancer cells in vitro and in vivo, without affecting normal cells. This selectivity may be due to the overexpression of GSK-3β in cancer cells compared to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide 13 is its selectivity for GSK-3β, which reduces the potential for off-target effects and toxicity. Additionally, this compound 13 has been shown to have efficacy against a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation of this compound 13 is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
For research on N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide 13 include further optimization of its pharmacological properties, such as solubility and bioavailability, to increase its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound 13 and its potential for combination therapy with other cancer treatments. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound 13 in humans.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide 13 has been extensively evaluated in preclinical studies as a potential cancer therapeutic. It has shown efficacy against a variety of cancer cell lines and has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound 13 has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)anilino]acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c30-25(28-24-16-8-7-15-23(24)26(31)27-18-21-12-9-17-34-21)19-29(20-10-3-1-4-11-20)35(32,33)22-13-5-2-6-14-22/h1-17H,18-19H2,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIWAKQMZXMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.